molecular formula C48H54N2O8 B13998767 N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine CAS No. 5429-87-8

N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine

Cat. No.: B13998767
CAS No.: 5429-87-8
M. Wt: 786.9 g/mol
InChI Key: OBCLXGMJILBJBS-UHFFFAOYSA-N
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Description

N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a dibutyl-ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dibutyl-ethane-1,2-diamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutyl-ethane-1,2-diamine moiety provides flexibility and potential for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

5429-87-8

Molecular Formula

C48H54N2O8

Molecular Weight

786.9 g/mol

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-N',N'-dibutylethane-1,2-diamine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C25H38N2O2.C23H16O6/c1-5-7-18-27(19-8-6-2)20-17-26-25(21-9-13-23(28-3)14-10-21)22-11-15-24(29-4)16-12-22;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h9-16,25-26H,5-8,17-20H2,1-4H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)

InChI Key

OBCLXGMJILBJBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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